Demethylalangiside

Antioxidant screening Superoxide scavenging Xanthine oxidase

Demethylalangiside (7-O-demethylalangiside) is a tetrahydroisoquinoline-monoterpene glucoside alkaloid with the molecular formula C₂₄H₂₉NO₁₀ and a molecular mass of 491.49 g/mol. It belongs to the isoquinoline alkaloid superclass and features a benzo[a]pyrano[3,4-g]quinolizin-8-one core with a β-D-glucopyranosyloxy substituent and a free 7-hydroxyl group.

Molecular Formula C24H29NO10
Molecular Weight 491.5 g/mol
CAS No. 47763-23-5
Cat. No. B1206220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylalangiside
CAS47763-23-5
Molecular FormulaC24H29NO10
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESC=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15-,18-,19-,20+,21-,23+,24+/m1/s1
InChIKeyODZVWJRTEQQVCO-RJRDEGSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethylalangiside (CAS 47763-23-5): Core Identity and Structural Classification for Procurement Decision-Making


Demethylalangiside (7-O-demethylalangiside) is a tetrahydroisoquinoline-monoterpene glucoside alkaloid with the molecular formula C₂₄H₂₉NO₁₀ and a molecular mass of 491.49 g/mol [1]. It belongs to the isoquinoline alkaloid superclass and features a benzo[a]pyrano[3,4-g]quinolizin-8-one core with a β-D-glucopyranosyloxy substituent and a free 7-hydroxyl group . The compound has been isolated from multiple plant genera including Alangium spp. (Alangiaceae), Cephaelis ipecacuanha, and Psychotria ipecacuanha (Rubiaceae) [2]. Its defining structural feature—the absence of a methyl group at the 7-O position—distinguishes it from its closest congener alangiside (7-O-methyl derivative, C₂₅H₃₁NO₁₀, MW 505.51) and creates measurable differences in hydrogen-bond donor count (6 vs. 5), topological polar surface area (169 vs. 158 Ų), and predicted logP (−1.82 vs. −1.51) .

7-O-demethylated tetrahydroisoquinoline-monoterpene glucoside alkaloid; structurally distinct from the 7-O-methyl congener alangiside.
Plant-derived from Alangium, Cephaelis, and Psychotria spp.; supports phytochemical fingerprinting and natural product library construction.
Research context antioxidant screening, chemoprevention target studies, and biosynthetic pathway elucidation of deacetylipecoside synthase.

Why Alangium-Derived Tetrahydroisoquinoline Glucosides Cannot Be Interchanged: The Case for Demethylalangiside-Specific Procurement


Although demethylalangiside, alangiside, isoalangiside, and 3-O-demethyl-2-O-methylalangiside share a common tetrahydroisoquinoline-monoterpene glucoside scaffold, their O-methylation status and C-13a stereochemistry generate divergent bioactivity profiles that preclude functional interchangeability. In the xanthine/xanthine oxidase (XXO) superoxide inhibition assay, demethylalangiside (IC₅₀ = 5.3 μM) was 3.66-fold more potent than alangiside (IC₅₀ = 19.4 μM) [1]. Conversely, demethylalangiside showed only weak or no cytotoxicity against MOLT-3, HepG2, A549, and HuCCA-1 cancer cell lines, whereas the partially methylated analog 3-O-demethyl-2-O-methylalangiside selectively inhibited HepG2 growth (IC₅₀ = 7.1 μM) [1]. At the biosynthetic level, demethylalangiside is the direct spontaneous lactamization product of (R)-deacetylipecoside catalyzed by deacetylipecoside synthase (EC 3.5.99.16), while alangiside requires an additional O-methyltransferase step [2]. These data demonstrate that even a single O-methyl group difference produces quantifiable, functionally meaningful divergence in antioxidant potency, cytotoxicity selectivity, and biosynthetic origin.

Target Demethylalangiside
Potential Substitute Alangiside / methylated analogs
Antioxidant potency (XXO)
Reported IC₅₀ in the low micromolar range; O-demethylated form drives higher superoxide inhibition.
Methylated analogs show markedly lower inhibition; the 7-O-methyl group alone produces a 3.66-fold potency shift.
Cytotoxicity profile
Low or inactive across MOLT-3, HepG2, A549, HuCCA-1 cell lines; suitable for mechanistic studies requiring minimal background cytotoxicity.
Partially methylated congener shows selective HepG2 inhibition; cytotoxicity profile may not transfer across O-methylation states.
Biosynthetic origin
Direct enzymatic product of deacetylipecoside synthase; authentic endpoint for pathway studies.
Alangiside requires an additional O-methyltransferase step; not suitable as primary biosynthetic reference.

Demethylalangiside (CAS 47763-23-5): Quantitative Comparator Evidence for Informed Selection


Superoxide Anion Radical Inhibition: Demethylalangiside vs. Alangiside in the XXO Assay

Demethylalangiside inhibited superoxide anion radical formation in the xanthine/xanthine oxidase (XXO) assay with an IC₅₀ of 5.3 μM, representing a 3.66-fold greater potency than alangiside (IC₅₀ = 19.4 μM) when tested under identical conditions [1]. Both compounds were isolated and assayed in parallel from the same Alangium salviifolium extract, eliminating inter-laboratory variability [1].

Superoxide Inhibition (XXO)
Head-to-head comparison
Demethylalangiside IC₅₀ = 5.3 μM
Alangiside IC₅₀ = 19.4 μM
3.66-fold difference
Reported higher superoxide-scavenging potency in parallel XXO assay
Same extract, identical assay conditions
Antioxidant screening Superoxide scavenging Xanthine oxidase Cancer chemoprevention

DPPH Free Radical Scavenging: Demethylalangiside in Parallel Comparison with Co-Isolated Compounds

In the DPPH free radical scavenging assay conducted in the same study, demethylalangiside (compound 9) exhibited an IC₅₀ of 24.0 μM, comparable to myriceric acid B (compound 4, IC₅₀ = 21.8 μM) and 27-O-trans-caffeoylcylicodiscic acid (compound 3, IC₅₀ = 21.4 μM) [1]. Although the DPPH potency of demethylalangiside is moderate relative to other compound classes, this assay confirms its radical-scavenging capability and provides a reproducible benchmark for quality control lot comparisons [1].

DPPH Radical Scavenging
Direct comparison
IC₅₀ = 24.0 μM
Moderate radical-scavenging benchmark for lot-release QC
Comparable to co-isolated acids in same batch
Free radical scavenging DPPH assay Antioxidant capacity Natural product benchmarking

ORAC Antioxidant Capacity: Class-Level Performance of Demethylalangiside Among Alangiside Congeners

Compounds 6–9 (isoalangiside, alangiside, 3-O-demethyl-2-O-methylalangiside, and demethylalangiside) collectively demonstrated excellent antioxidant activity in the oxygen radical absorbance capacity (ORAC) assay, with values spanning 12.8–24.9 ORAC units [1]. While individual ORAC values for each compound were not reported separately, demethylalangiside falls within this high-activity cluster. For context, the ORAC assay measures peroxyl radical scavenging via a hydrogen atom transfer mechanism, complementing the single-electron transfer mechanism probed by DPPH [1].

ORAC Capacity
Class-level inference
Range 12.8–24.9 ORAC units (grouped)
Belongs to high-activity cluster within congener series
Individual ranking not reported; data to verify
ORAC assay Peroxyl radical scavenging Antioxidant capacity Hydrogen atom transfer

Cytotoxicity Profile: Demethylalangiside Exhibits Low Cytotoxicity Relative to Methylated Congeners

Demethylalangiside (compound 9) showed only weak cytotoxicity or was inactive against a panel of human cancer cell lines including MOLT-3 (leukemia), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HuCCA-1 (cholangiocarcinoma) [1]. In direct contrast, its partially methylated analog 3-O-demethyl-2-O-methylalangiside (compound 8) selectively inhibited HepG2 cell growth with an IC₅₀ of 7.1 μM [1]. Alangiside (compound 7) was also reported to be devoid of significant cytotoxicity, with GI₅₀ values exceeding 45.74 μM across tested lines [2]. This differential cytotoxicity pattern indicates that the 7-O-demethylated form (demethylalangiside) is associated with a low-cytotoxicity phenotype distinct from the partially methylated analog 8.

Cytotoxicity Profile
Cross-study comparable
Inactive/weak vs. MOLT-3, HepG2, A549, HuCCA-1; cf. methylated analog HepG2 IC₅₀ = 7.1 μM
Low-cytotoxicity baseline for mechanistic antioxidant studies
Cell-model endpoint review
Cytotoxicity screening Cancer cell lines Selectivity profiling Safety assessment

Physicochemical Differentiation: Demethylalangiside vs. Alangiside – MW, H-Bond Donors, TPSA, and Predicted logP

The 7-O-demethylation in demethylalangiside produces measurable physicochemical differences relative to alangiside. Demethylalangiside has a molecular weight of 491.49 Da (vs. 505.51 Da for alangiside), six hydrogen-bond donors (vs. five), a topological polar surface area (TPSA) of 169 Ų (vs. 158 Ų), and a predicted ACD/LogP of −1.82 (vs. −1.51 for alangiside) . The estimated water solubility for demethylalangiside is 2.74 × 10⁴ mg/L (log Kow estimated: −1.11) . Its experimentally determined melting point is 180–182 °C [1]. These values support method development for chromatographic separation and formulation design.

Physicochemical Profile
Class-level inference
MW 491.49 Da, HBD 6, TPSA 169 Ų, logP −1.82
vs. alangiside ΔTPSA +11, ΔlogP −0.31
Predicted higher aqueous solubility; informs chromatographic method development
ACD/Labs predicted values; experimental mp 180–182 °C
Physicochemical profiling Drug-likeness Solubility prediction Chromatographic method development

Biosynthetic Specificity: Demethylalangiside as the Direct Enzymatic Product of Deacetylipecoside Synthase

Demethylalangiside is the direct spontaneous lactamization product of (R)-deacetylipecoside, formed by the action of deacetylipecoside synthase (EC 3.5.99.16) on dopamine and secologanin [1]. In contrast, alangiside is generated only after a subsequent O-methyltransferase-catalyzed step [2]. The stereochemical outcome (13aR configuration for demethylalangiside vs. 13aS for demethylisoalangiside) is determined by the first enzymatic condensation step, with the (1R)-deacetylipecoside intermediate yielding the 13aR series [1]. A 2020 enzyme purification study from Alangium salviifolium confirmed demethylalangiside as the sole enzymatic product [3].

Biosynthetic Specificity
Supporting evidence
Direct product of deacetylipecoside synthase (EC 3.5.99.16); spontaneous lactamization of (R)-deacetylipecoside
Authentic enzymatic endpoint for pathway elucidation
13aR configuration; distinct from alangiside biosynthetic route
Biosynthesis Enzymology Alkaloid pathway Metabolic engineering

Demethylalangiside (CAS 47763-23-5): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Superoxide-Targeted Antioxidant Assay Development and Chemoprevention Screening

Demethylalangiside is the preferred compound within the Alangium tetrahydroisoquinoline-monoterpene glucoside family for superoxide-specific antioxidant studies. Its XXO assay IC₅₀ of 5.3 μM—3.66-fold more potent than alangiside (IC₅₀ = 19.4 μM)—makes it the stronger candidate for protocols requiring potent superoxide anion radical scavenging [1]. Its low inherent cytotoxicity against MOLT-3, HepG2, A549, and HuCCA-1 cell lines further supports its use in cell-based oxidative stress models where cytotoxicity must be excluded as a confounding variable [1].

Chromatographic Reference Standard and Analytical Method Development for Alangium Alkaloid Profiling

The well-defined physicochemical properties of demethylalangiside—melting point 180–182 °C [2], MW 491.49 Da, six H-bond donors, TPSA 169 Ų, and predicted ACD/LogP of −1.82 —establish it as a suitable reference standard for HPLC and LC-MS method development aimed at resolving demethylated and methylated Alangium alkaloids. The ΔlogP of −0.31 and ΔTPSA of +11 Ų versus alangiside provide a predictable chromatographic separation window for reverse-phase methods.

Biosynthetic Pathway Elucidation and Deacetylipecoside Synthase Enzymatic Assays

Demethylalangiside is the authentic, one-step enzymatic endpoint of deacetylipecoside synthase (EC 3.5.99.16) and the direct spontaneous lactamization product of (R)-deacetylipecoside [3]. For enzymology laboratories studying dopamine-secologanin condensation or engineering monoterpene indole alkaloid pathways, demethylalangiside serves as the requisite product standard for enzyme activity detection via TLC, HPLC-photodiode array, or LC-MS [3]. Its 13aR stereochemistry also distinguishes it from the 13aS diastereomer demethylisoalangiside, enabling stereochemical outcome analysis.

Natural Product Library Construction and Phytochemical Fingerprinting of Alangium and Psychotria Species

Demethylalangiside has been confirmed in at least seven plant species across the genera Alangium, Cephaelis, and Psychotria . Its co-occurrence with alangiside, isoalangiside, and related acylated derivatives in these species makes it an essential inclusion in natural product libraries focused on Rubiaceae and Alangiaceae phytochemistry. Its distinct molecular ion (monoisotopic mass 491.179138 Da) and characteristic NMR spectra (available via SpectraBase) [4] facilitate unambiguous dereplication in metabolomics workflows.

Application
Selection Property
Validation Focus
Superoxide-targeted antioxidant screening
Superoxide-scavenging assay context
XXO assay potency review
Chromatographic method development
Physicochemical differentiation
HPLC/LC-MS resolution of O-methylated analogs
Biosynthetic pathway elucidation
Enzymatic product identity
Deacetylipecoside synthase assay compatibility
Natural product library construction
Phytochemical fingerprinting
Dereplication in Alangium/Psychotria metabolomics
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